

Statistical Validation of Piperazine Efficacy: A Comparative Guide for In Vivo Studies

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Compound of Interest

Compound Name: Antepar

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This guide provides an objective comparison of the in vivo efficacy of piperazine and its derivatives against various parasites, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in designing and evaluating preclinical studies for novel anthelmintic agents.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of piperazine and its derivatives in different animal models. Efficacy is primarily measured by the percentage reduction in parasite load, typically quantified by fecal egg count (EPG) or recovery of adult worms.

Table 1: Efficacy of Piperazine Citrate against *Heligmosomoides bakeri* in Mice^{[1][2]}

Treatment Group	Dose (mg/kg)	Mean EPG (Pre-treatment)	Mean EPG (Post-treatment)	% EPG Reduction
Piperazine Citrate	110	2200 ± 2.25	375 ± 32.27	83%
Piperazine Citrate	82.5	2200 ± 2.25	830 ± 1.04	62%
Piperazine Citrate	55	2200 ± 2.25	850 ± 293.06	61%
Piperazine Citrate in AMS	110	2200 ± 2.25	175 ± 14.43	92%
Piperazine Citrate in AMS	82.5	2200 ± 2.25	70 ± 12.25	97%
Piperazine Citrate in AMS*	55	2200 ± 2.25	370 ± 58.54	83%
Untreated Control	-	2200 ± 2.25	2200 ± 2.55	0%

*AMS: Aluminium-Magnesium Silicate

Table 2: Comparative Efficacy of Piperazine and Other Anthelmintics against Gastrointestinal Nematodes

Anthelmintic	Animal Model	Parasite	Dose	Efficacy	Reference
Piperazine Citrate	Calves	Toxocara vitulorum	200 mg/kg	78.79% overall efficacy	[3]
Fenbendazole	Calves	Toxocara vitulorum	7.5 mg/kg	78.28% overall efficacy	[3]
Pyrantel Pamoate	Calves	Toxocara vitulorum	-	75.81% overall efficacy	[3]
Piperazine	Pigs	Ascaris suum	200 mg/kg	100%	[4]
Levamisole	Pigs	Ascaris suum	-	97.96%	[4]
Piperazine	Guinea Fowl	Mixed GI Nematodes	100g/100L water	35.75% FECR	[5] [6]
Levamisole	Guinea Fowl	Mixed GI Nematodes	100g/200L water	43% FECR	[5] [6]
Piperazine + Levamisole	Guinea Fowl	Mixed GI Nematodes	-	87.50% FECR	[5] [6]

Table 3: Efficacy of Piperazine Derivatives against Various Parasites

Compound	Animal Model	Parasite	Dose	Efficacy	Reference
MMV665917	Dairy Calves	Cryptosporidium parvum	22 mg/kg (once daily for 7 days)	~94% reduction in total fecal oocyst shedding	[7][8]
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)	Gerbils	Haemonchus contortus	100 mg/kg	>99%	[9]
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)	Gerbils	Teladorsagia circumcincta	100 mg/kg	>98%	[9]
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)	Gerbils	Trichostrongylus colubriformis	100 mg/kg	83%	[9]
Fenarimol analogue (citrate salt of 37)	Mice	Trypanosoma cruzi	20, 50, 100 mg/kg (once daily for 5 days)	Efficacious in an acute infection model	[10][11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the efficacy tables.

Anthelmintic Efficacy of Piperazine Citrate against *Heligmosomoides bakeri* in Mice[1][2]

- Animal Model: 35 mice, aged 8-10 weeks.
- Infection: Each mouse was orally infected with 0.15 ml of a sample containing 200 infective larvae of *H. bakeri*. Infection was confirmed 10 days post-infection by detecting *H. bakeri* eggs in the feces using a flotation technique.
- Experimental Groups: The infected mice were divided into seven groups of five mice each:
 - Group 1: Piperazine citrate (110 mg/kg)
 - Group 2: Piperazine citrate (110 mg/kg) in Aluminium-Magnesium Silicate (AMS)
 - Group 3: Piperazine citrate (82.5 mg/kg)
 - Group 4: Piperazine citrate (82.5 mg/kg) in AMS
 - Group 5: Piperazine citrate (55 mg/kg)
 - Group 6: Piperazine citrate (55 mg/kg) in AMS
 - Group 7: Untreated control
- Treatment Administration: All treatments were administered orally.
- Outcome Assessment: The number of *H. bakeri* eggs per gram (EPG) of feces for each mouse was determined using the McMaster method. The mean EPG of the different groups were then statistically compared using an Analysis of Variance (ANOVA).

Clinical and Microbiologic Efficacy of MMV665917 in a Dairy Calf Cryptosporidiosis Model[7][8]

- Animal Model: Neonatal bull calves.
- Infection: Calves were orally infected with *Cryptosporidium parvum* Iowa isolate oocysts. The high inoculum consistently resulted in infection and the onset of severe diarrhea

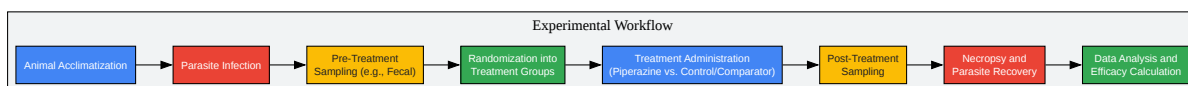
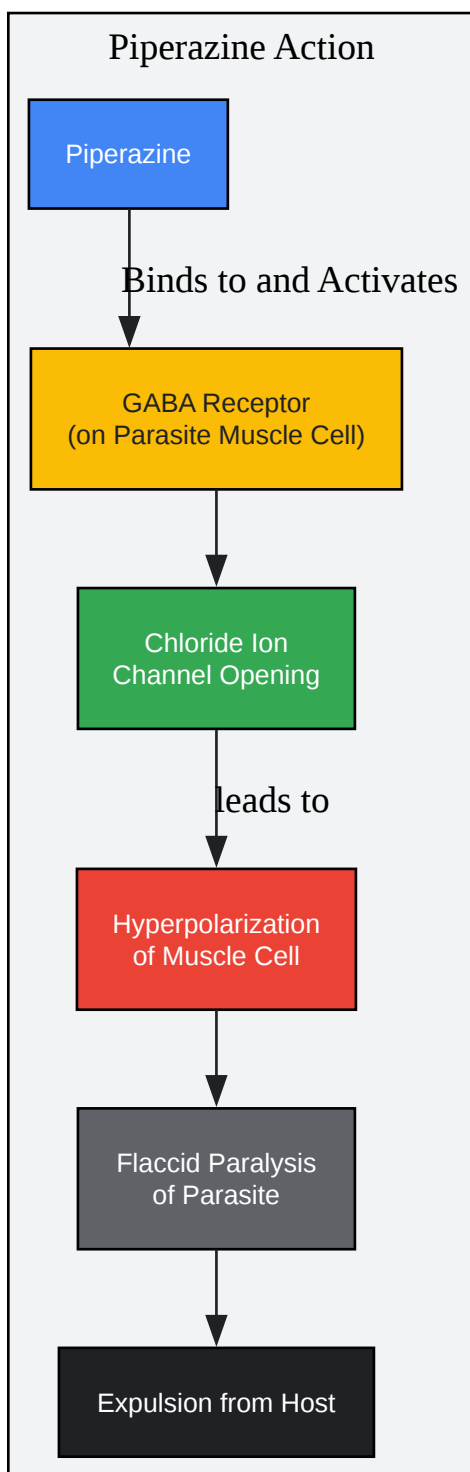
approximately 72 hours after administration.

- Experimental Groups:
 - Treatment Group: MMV665917 (22 mg/kg once daily for seven days)
 - Control Group: Vehicle alone
- Treatment Administration: Treatment was initiated on day four post-infection, which corresponded to the second day of severe diarrhea.
- Outcome Assessment:
 - Clinical Efficacy: Diarrhea was scored based on fecal consistency. Secondary health measures, including overall health, hydration, and appetite, were also assessed.
 - Microbiologic Efficacy: Fecal oocyst shedding was measured.

Mechanism of Action and Experimental Workflow

Piperazine's Mechanism of Action: Neuromuscular Paralysis

Piperazine's primary anthelmintic action is to cause flaccid paralysis of the parasite, which leads to its expulsion from the host's gastrointestinal tract.^[1] This is achieved through its activity as a GABA (gamma-aminobutyric acid) receptor agonist.^[1] By binding to and activating GABA receptors on the parasite's muscle cells, piperazine causes an influx of chloride ions. This hyperpolarizes the muscle cell membrane, making it less responsive to excitatory stimuli and resulting in muscle relaxation and paralysis.^[1]



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